3-(4-Hydroxymethylphenyl)phenylsulfonamide
Overview
Description
3-(4-Hydroxymethylphenyl)phenylsulfonamide is an organic compound with the molecular formula C13H13NO3S and a molecular weight of 263.31 g/mol . This compound is characterized by the presence of a sulfonamide group attached to a biphenyl structure, with a hydroxymethyl group on one of the phenyl rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxymethylphenyl)phenylsulfonamide typically involves the reaction of 4-hydroxymethylphenylboronic acid with phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction proceeds through a Suzuki coupling mechanism, forming the desired biphenyl structure with the sulfonamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxymethylphenyl)phenylsulfonamide undergoes various chemical reactions, including:
Reduction: The sulfonamide group can be reduced to a sulfonic acid using reducing agents like lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(4-Carboxyphenyl)phenylsulfonamide.
Reduction: 3-(4-Hydroxymethylphenyl)benzenesulfonic acid.
Substitution: 3-(4-Nitrophenyl)phenylsulfonamide, 3-(4-Bromophenyl)phenylsulfonamide.
Scientific Research Applications
3-(4-Hydroxymethylphenyl)phenylsulfonamide has various applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Hydroxymethylphenyl)phenylsulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxymethylphenylsulfonamide: Lacks the biphenyl structure, making it less complex.
3-Phenylsulfonamide: Does not have the hydroxymethyl group, affecting its reactivity and applications.
4-Nitrophenylsulfonamide: Contains a nitro group instead of a hydroxymethyl group, leading to different chemical properties.
Uniqueness
3-(4-Hydroxymethylphenyl)phenylsulfonamide is unique due to its combination of a biphenyl structure with a sulfonamide group and a hydroxymethyl substituent. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c14-18(16,17)13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8,15H,9H2,(H2,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWXKVHADDCXLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593234 | |
Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362529-89-3 | |
Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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